Product packaging for L-Glutamic acid, N-(1-oxopropyl)-(Cat. No.:CAS No. 66320-36-3)

L-Glutamic acid, N-(1-oxopropyl)-

Cat. No.: B8822062
CAS No.: 66320-36-3
M. Wt: 203.19 g/mol
InChI Key: DKKGGIHZVKOAPK-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of L-Glutamic acid, N-(1-oxopropyl)- within Amino Acid Conjugates

L-Glutamic acid, N-(1-oxopropyl)-, also known as N-propionyl-L-glutamic acid, is an amino acid conjugate. Specifically, it is an N-acyl amino acid formed when a propionyl group, derived from propionyl-coenzyme A (propionyl-CoA), attaches to the amino group of L-glutamic acid. jci.org This places it within the sub-class of short-chain N-acyl amino acids.

The formation of such conjugates is a recognized metabolic process, and their presence in biological systems can be indicative of specific metabolic states or disorders. nih.govfrontiersin.org The parent amino acid, L-glutamic acid, is a fundamental component in protein synthesis and a key excitatory neurotransmitter in the vertebrate nervous system. wikipedia.orgdrugbank.com Its modification through N-acylation with a propionyl group alters its chemical properties and metabolic significance.

PropertyValue
IUPAC Name (2S)-2-(propanoylamino)pentanedioic acid
Molecular Formula C8H13NO5
Synonyms N-Propionyl-L-glutamic acid
Parent Amino Acid L-Glutamic acid
Acyl Group Propionyl

Rationale for Academic Inquiry into L-Glutamic acid, N-(1-oxopropyl)-

The primary rationale for academic research into N-propionyl-L-glutamic acid stems from its connection to inborn errors of metabolism, particularly propionic acidemia. jci.orgnih.gov Propionic acidemia is a genetic disorder characterized by a deficiency in the enzyme propionyl-CoA carboxylase. nih.gov This deficiency leads to the accumulation of propionyl-CoA in the body. nih.govyoutube.com

Scientific inquiry focuses on the following consequences:

Alternative Metabolic Pathway: Research from as early as 1979 demonstrated that in the presence of high concentrations of propionyl-CoA, the enzyme N-acetylglutamate synthetase can use propionyl-CoA as a substrate instead of its usual substrate, acetyl-CoA. jci.org This reaction synthesizes N-propionylglutamate from L-glutamate. jci.org

Inhibition of the Urea (B33335) Cycle: The standard product of this enzyme, N-acetylglutamate, is a crucial activator for carbamoyl (B1232498) phosphate (B84403) synthetase I, the first enzyme of the urea cycle which is responsible for waste nitrogen disposal. nih.govfrontiersin.org Studies have shown that propionyl-CoA acts as a competitive inhibitor of N-acetylglutamate synthetase, reducing the production of the essential N-acetylglutamate. jci.org The formation of N-propionylglutamate is significantly less efficient than that of N-acetylglutamate. jci.org This inhibition and inefficient alternative product formation can disrupt the urea cycle, leading to hyperammonemia (an excess of ammonia (B1221849) in the blood), a toxic condition often seen in patients with propionic acidemia. jci.orgnih.gov

Therefore, the study of L-Glutamic acid, N-(1-oxopropyl)- is critical for understanding the pathophysiology of propionic acidemia and other related metabolic disorders. It serves as a biomarker and a key molecule in the secondary metabolic disturbances that cause the severe clinical symptoms associated with these conditions. nih.gov

Research FindingDetailsSource
Synthesis N-propionylglutamate is synthesized from propionyl-CoA and L-glutamate by the enzyme N-acetylglutamate synthetase in rat liver mitochondria. jci.org
Enzyme Kinetics The rate of synthesis for N-propionylglutamate is only about one-twenty-fifth of the rate for N-acetylglutamate under similar conditions. jci.org
Inhibitory Action Propionyl-CoA is a competitive inhibitor of N-acetylglutamate synthetase, hindering the formation of N-acetylglutamate, which is essential for the urea cycle. jci.org
Metabolic Implication The formation of N-propionylglutamate and the inhibition of N-acetylglutamate synthesis are believed to contribute to the hyperammonemia observed in propionic acidemia. jci.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66320-36-3

Molecular Formula

C8H13NO5

Molecular Weight

203.19 g/mol

IUPAC Name

(2S)-2-(propanoylamino)pentanedioic acid

InChI

InChI=1S/C8H13NO5/c1-2-6(10)9-5(8(13)14)3-4-7(11)12/h5H,2-4H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t5-/m0/s1

InChI Key

DKKGGIHZVKOAPK-YFKPBYRVSA-N

Isomeric SMILES

CCC(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

CCC(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

Biosynthesis and Enzymology of L Glutamic Acid, N 1 Oxopropyl

Putative Biosynthetic Pathways for N-Acylated L-Glutamic Acids

The synthesis of L-Glutamic acid, N-(1-oxopropyl)- is hypothesized to occur via the acylation of L-glutamic acid, a process requiring specific precursors and enzymes with the ability to transfer a propionyl group.

The enzymatic transfer of a propionyl group is a key step in the biosynthesis of N-propionyl-L-glutamic acid. Research has demonstrated that enzymes known as N-terminal acetyltransferases (NATs) also possess the capability to function as N-terminal propionyltransferases (NPTs). nih.govnih.gov These enzymes catalyze the transfer of an acyl group from an acyl-coenzyme A donor to the amino group of a substrate.

Studies have shown that human NATs can use propionyl-CoA to propionylate the N-terminus of peptides and proteins, both in vitro and in vivo. nih.govnih.gov For instance, the human NatA complex, which is composed of the catalytic subunit hNaa10p and the auxiliary subunit hNaa15p, has been shown to be as capable of catalyzing N-terminal propionylation as it is N-terminal acetylation for certain substrates. nih.gov However, the efficiency of this reaction can be substrate-dependent. While some peptide sequences are readily propionylated, others show a preference for acetylation, indicating that the enzyme's substrate specificity is influenced by the size of the acyl-CoA donor. nih.gov The transferase activity of the NatA complex was observed to decrease when challenged with Butyryl-CoA, which has a larger acyl group than propionyl-CoA, suggesting that enzymatic activity is optimal for smaller acyl groups. nih.gov This intrinsic N-propionyltransferase activity of NATs suggests they are multifunctional enzymes. nih.govnih.gov

Table 1: Putative Substrate Specificity of N-Acyltransferases

Enzyme Complex Acyl-CoA Donor Substrate (N-terminus) Relative Activity Source
Human NatA Acetyl-CoA EEEIA- Preferred nih.gov
Human NatA Propionyl-CoA EEEIA- Less than Acetylation nih.gov
Human NatA Acetyl-CoA DDDIA- Comparable to Propionylation nih.gov
Human NatA Propionyl-CoA DDDIA- Comparable to Acetylation nih.gov
Human NatA Acetyl-CoA SESSS- Comparable to Propionylation nih.gov
Human NatA Propionyl-CoA SESSS- Comparable to Acetylation nih.gov
Human NatA Butyryl-CoA DDDIA- / SESSS- ~50% of Acetyl/Propionyl nih.gov

The biosynthesis of N-propionyl-L-glutamic acid logically requires two primary precursors: L-glutamic acid and propionyl-coenzyme A (propionyl-CoA).

L-Glutamic Acid: This non-essential amino acid is a central molecule in cellular metabolism. wikipedia.orgresearchgate.net Its primary route of synthesis is from α-ketoglutarate (also known as 2-oxoglutarate), a key intermediate of the tricarboxylic acid (TCA) cycle. youtube.combepls.com The conversion of α-ketoglutarate to L-glutamic acid is typically catalyzed by the enzyme glutamate (B1630785) dehydrogenase (GDH) through a process of reductive amination, or by transaminase enzymes. wikipedia.orgcore.ac.uk In microorganisms like Corynebacterium glutamicum, which is used for the industrial production of L-glutamic acid, the final step is catalyzed by NADP-dependent glutamate dehydrogenase. youtube.combepls.com

Propionyl-CoA: This activated three-carbon thioester is an intermediate in the metabolism of various compounds. wikipedia.org The primary sources of propionyl-CoA in mammals include the catabolism of odd-chain fatty acids, and the degradation of several essential amino acids, namely isoleucine, valine, threonine, and methionine. nih.govmedscape.com Propionate (B1217596) produced by gut bacteria also contributes to the body's propionyl-CoA pool. nih.gov In conditions like propionic acidemia, a metabolic disorder caused by the deficiency of propionyl-CoA carboxylase, propionyl-CoA accumulates in the mitochondria. nih.govnih.gov

The putative biosynthetic reaction involves an N-acyltransferase enzyme catalyzing the transfer of the propionyl group from propionyl-CoA to the α-amino group of L-glutamic acid, forming a stable amide bond and releasing coenzyme A.

Identification and Characterization of Biosynthetic Enzymes

Identifying and characterizing the specific enzymes responsible for the synthesis of N-propionyl-L-glutamic acid involves a systematic process of isolation, purification, and functional analysis.

The purification of a target enzyme from a biological source is a multi-step process designed to separate it from other cellular components while preserving its catalytic activity. abcam.comresearchgate.net A general workflow for isolating an N-acyltransferase would include the following steps:

Source Selection and Cell Lysis: The process begins with selecting a suitable biological source (e.g., microbial, plant, or animal tissue) expected to have the desired enzymatic activity. youtube.com The cells are then disrupted using physical or chemical methods to release the intracellular contents, creating a cell-free extract. youtube.comwur.nl

Removal of Debris and Nucleic Acids: The crude extract is clarified by centrifugation to remove insoluble cell debris. youtube.com Enzymes like DNase and RNase may be added to break down contaminating nucleic acids. youtube.com

Protein Precipitation: A common next step is ammonium (B1175870) sulfate (B86663) fractionation. By incrementally increasing the salt concentration, proteins are selectively precipitated based on their solubility, allowing for a bulk enrichment of the target enzyme. wur.nl

Chromatographic Purification: The partially purified sample is subjected to various column chromatography techniques for final purification. youtube.com These methods separate proteins based on different properties:

Ion Exchange Chromatography (IEC): Separates proteins based on their net charge. wur.nl

Size-Exclusion Chromatography (Gel Filtration): Separates proteins based on their molecular size. wur.nl

Affinity Chromatography: A highly specific method where the enzyme is captured by a ligand or antibody immobilized on the chromatography matrix. youtube.com For example, the human NatA complex has been successfully isolated using immunoprecipitation with an antibody specific to its hNaa15p subunit. nih.gov

Table 2: General Steps in Enzyme Purification

Step Purpose Common Techniques Source
1. Lysis Release intracellular contents Homogenization, Sonication, French press youtube.com
2. Clarification Remove cell debris Centrifugation, Filtration abcam.com
3. Fractionation Concentrate and partially purify Ammonium Sulfate Precipitation wur.nl
4. Chromatography High-resolution purification Ion Exchange, Size-Exclusion, Affinity youtube.comwur.nlyoutube.com

The catalytic mechanism of an N-acyltransferase that produces N-propionyl-L-glutamic acid involves the specific binding of its two substrates, L-glutamic acid and propionyl-CoA, and the facilitation of the acyl transfer reaction. While the exact mechanism for this specific reaction is not fully elucidated, it can be inferred from related enzymes.

The active site of the enzyme is expected to have distinct binding pockets for both the L-glutamic acid and the propionyl-CoA. The binding of N-acetyl-L-glutamate to its target enzyme, carbamoyl (B1232498) phosphate (B84403) synthetase I, is stabilized through extensive hydrogen bonding with the glutamate's carboxyl and acetamido groups, and hydrophobic interactions with the terminal methyl group. nih.gov A similar binding mode can be postulated for L-glutamic acid and propionyl-CoA in the active site of a propionyltransferase.

The catalytic mechanism likely follows a general acid-base catalysis model. The unprotonated α-amino group of L-glutamic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the thioester bond in propionyl-CoA. youtube.com This forms a transient, unstable tetrahedral intermediate. The active site would contain amino acid residues, such as a catalytic dyad or triad (B1167595) (e.g., involving aspartate and histidine), that facilitate the reaction by deprotonating the incoming amino group and stabilizing the transition state. youtube.comnih.gov The collapse of this intermediate leads to the formation of the amide bond in N-propionyl-L-glutamic acid and the release of coenzyme A. Studies on other acyltransferases suggest the acylation step proceeds through a loose transition state, which is energetically favorable. nih.gov

The synthesis of N-propionyl-L-glutamic acid is fundamentally controlled by the expression of the gene encoding the responsible N-acyltransferase. Given that N-terminal acetyltransferases (NATs) have been identified as having propionyltransferase activity, the genetic determinants for these enzymes are of primary importance. nih.govnih.gov

In humans, the NatA complex, which demonstrates propionyltransferase activity, is composed of subunits encoded by the NAA10 (catalytic) and NAA15 (auxiliary) genes. nih.gov Therefore, the expression levels and regulation of these genes are key determinants of the cell's capacity for propionylation.

The expression of N-acyltransferase genes can be highly tissue-specific. For example, human N-acetyltransferase 2 (NAT2), an enzyme involved in the detoxification of various drugs and carcinogens, is expressed at its highest levels in the liver and gut. nih.gov This tissue-specific expression suggests that the biosynthesis of certain N-acylated compounds may be localized to specific organs. Furthermore, genetic polymorphisms in NAT genes, such as the numerous variants of NAT2, can lead to significant inter-individual differences in enzyme activity, categorizing individuals as slow, intermediate, or rapid acetylators. mdpi.comnih.gov Such genetic variations could similarly influence the rate of propionylation reactions, affecting the production of compounds like N-propionyl-L-glutamic acid.

Microbial Systems for Biosynthesis Research

The investigation into the biosynthesis of N-propionyl-L-glutamate has largely leveraged microbial systems, which offer powerful tools for genetic and biochemical studies. Both prokaryotic and eukaryotic models have provided insights into the enzymatic machinery that may be responsible for the N-acylation of L-glutamate with a propionyl group.

Exploration of Prokaryotic N-Acylation Systems for Propionyl Conjugates

While direct evidence for the dedicated biosynthesis of N-propionyl-L-glutamate in prokaryotes remains scarce in the current scientific literature, the exploration of prokaryotic N-acylation systems suggests a strong potential for its formation. The primary mechanism for N-acylation in bacteria involves N-acyltransferases, a broad class of enzymes that catalyze the transfer of an acyl group from a donor molecule, typically an acyl-coenzyme A (acyl-CoA), to an acceptor amine. nih.gov

Many bacterial N-acetyltransferases (NATs), which commonly use acetyl-CoA as the acyl donor, have been shown to exhibit substrate promiscuity, accepting a range of acyl-CoAs. A comparative investigation of 15 xenobiotic-metabolizing NAT homologs from various bacteria, including Bacillus and Streptomyces species, revealed that all homologs active with acetyl-CoA were also functional with propionyl-CoA. nih.gov This dual specificity for both acetyl-CoA and propionyl-CoA has also been reported for NAT homologs from Mycobacterium tuberculosis. nih.gov

These findings strongly suggest that prokaryotic N-acetyltransferases could potentially catalyze the synthesis of N-propionyl-L-glutamate if both propionyl-CoA and L-glutamate are available in the cellular environment. Propionyl-CoA is a common intermediate in the metabolism of odd-chain fatty acids and certain amino acids in many bacteria. mdpi.com

Although studies have identified various N-acylated amino acids in bacteria through metabolomic approaches, N-propionyl-L-glutamate has not been explicitly reported in such screens to date. The general catalytic mechanism for many N-acetyltransferases is believed to be a direct, one-step transfer of the acetyl group from acetyl-CoA to the amino group of the substrate, without the formation of a covalent enzyme intermediate. wikipedia.org This mechanism could readily accommodate propionyl-CoA.

The table below summarizes the substrate specificity of a selection of bacterial N-acetyltransferase homologs.

Bacterial NAT HomologsAcyl-CoA Donor Substrates
Various (from Bacillus, Streptomyces, etc.)Acetyl-CoA, Propionyl-CoA
Mycobacterium tuberculosis NATAcetyl-CoA, Propionyl-CoA

This table illustrates the potential for N-propionyl-L-glutamate synthesis based on the known substrate flexibility of bacterial N-acetyltransferases.

Further research focusing on the substrate specificity of prokaryotic N-acyltransferases towards L-glutamate and the analysis of bacterial metabolomes under conditions that favor propionyl-CoA accumulation is needed to definitively identify the enzymes and pathways responsible for N-propionyl-L-glutamate biosynthesis in prokaryotes.

Eukaryotic Models for N-Acylated Amino Acid Synthesis

In contrast to the inferential evidence in prokaryotes, more direct findings for the biosynthesis of N-propionyl-L-glutamate have been reported in eukaryotic models. These studies have centered on the enzyme N-acetylglutamate synthase (NAGS), which is primarily known for catalyzing the formation of N-acetyl-L-glutamate from acetyl-CoA and L-glutamate. wikipedia.orgnih.gov

Research on rat liver mitochondria has demonstrated that NAGS can utilize propionyl-CoA as a substrate to synthesize N-propionylglutamate. nih.govjci.org In these studies, propionyl-CoA was also found to be a competitive inhibitor of the synthesis of N-acetylglutamate. nih.gov The formation of N-propionylglutamate was confirmed through the isolation and characterization of the reaction product. researchgate.net

Kinetic analysis of the rat liver mitochondrial N-acetylglutamate synthetase revealed a lower affinity and a significantly lower maximum velocity for propionyl-CoA compared to acetyl-CoA, indicating that the formation of N-propionyl-L-glutamate is a less efficient process than the synthesis of its acetylated counterpart. jci.org

SubstrateApparent K_m (mM)V_max (nmol/min per mg protein)
Acetyl-CoA~0.65.7
Propionyl-CoA2.10.23

Kinetic parameters of rat liver mitochondrial N-acetylglutamate synthetase with acetyl-CoA and propionyl-CoA as substrates. Data sourced from Coude et al. (1979). jci.org

Similarly, studies on the filamentous fungus Neurospora crassa have shown that its mitochondrial N-acetylglutamate synthase can also use propionyl-CoA to produce what is presumed to be N-propionyl-L-glutamate. escholarship.org At a concentration of 3.5 mM, propionyl-CoA yielded 18% of the product amount compared to the same concentration of acetyl-CoA. escholarship.org This activity was also subject to feedback inhibition by L-arginine, a common regulatory mechanism for NAGS. escholarship.orgnih.gov

These findings in both a mammalian and a fungal system indicate that the enzymatic machinery for N-acetyl-L-glutamate synthesis possesses a degree of flexibility that allows for the production of N-propionyl-L-glutamate, particularly when cellular concentrations of propionyl-CoA are elevated.

Metabolic Fate and Biodegradation of L Glutamic Acid, N 1 Oxopropyl

Enzymatic Hydrolysis and Deacylation Mechanisms

The primary mechanism for the breakdown of L-Glutamic acid, N-(1-oxopropyl)- is enzymatic hydrolysis, catalyzed by a class of enzymes known as amidohydrolases. This reaction involves the cleavage of the N-propionyl amide bond, yielding L-glutamate and propionate (B1217596).

Specificity of Aminoacylase-like Enzymes Towards N-Propionyl Bond Cleavage

The key enzymes responsible for the hydrolysis of N-acylated amino acids are N-acyl-L-amino acid amidohydrolases (EC 3.5.1.14), commonly referred to as aminoacylases. wikipedia.org These enzymes catalyze the following reaction:

N-acyl-L-amino acid + H₂O ⇌ carboxylate + L-amino acid wikipedia.org

Aminoacylases exhibit broad substrate specificity, particularly those found in animal tissues and microorganisms, acting on various neutral aliphatic N-acyl-α-amino acids. genome.jp While much of the research has focused on N-acetylated amino acids, the activity of these enzymes is not strictly limited to the acetyl group. nih.gov The enzymatic action is directed at the amide bond linking the acyl group to the amino acid.

While specific studies focusing exclusively on the hydrolysis of N-propionyl-L-glutamic acid are limited, the known substrate range of aminoacylases suggests a strong likelihood of activity towards the N-propionyl bond. These enzymes are known to hydrolyze short-chain N-acyl amino acids. For instance, research on N-acyl-L-amino acid amidohydrolase from various sources, including Stenotrophomonas sp. and Pyrococcus furiosus, has demonstrated activity on a range of N-acylated substrates. nih.govnih.gov A study on marine proteobacteria identified a pathway for D-glutamate catabolism that proceeds via N-acetylation followed by hydrolysis by an N-acyl-amino acid-amidohydrolase, highlighting the role of these enzymes in glutamate (B1630785) metabolism. nih.gov Given that the propionyl group is structurally similar to the acetyl group, differing by only one methylene (B1212753) unit, it is a plausible substrate for aminoacylases that act on short aliphatic acyl chains.

Factors Influencing Hydrolytic Enzyme Activity

The catalytic efficiency of aminoacylases is significantly influenced by various physicochemical factors, including temperature, pH, and the presence of metal ions.

Temperature and pH: Like most enzymes, aminoacylases have optimal temperature and pH ranges for activity. For example, the aminoacylase (B1246476) from the hyperthermophilic archaeon Pyrococcus furiosus exhibits maximal activity at an extreme temperature of 100°C and a pH of 6.5 when using N-acetyl-L-methionine as a substrate. nih.gov Enzymes from mesophilic organisms would display optimal activity at more moderate temperatures.

Metal Ion Requirement: Many aminoacylases are metalloenzymes, often requiring a divalent cation as a cofactor for their function. wikipedia.orgnih.gov The enzyme from Pyrococcus furiosus is a zinc-containing homotetramer. nih.gov Its activity is completely lost upon treatment with the metal chelator EDTA. This activity can be substantially restored by the addition of zinc (Zn²⁺) and to a lesser extent by cobalt (Co²⁺). nih.gov This metal ion is crucial for catalysis, as it polarizes a water molecule to facilitate a nucleophilic attack on the substrate's carbonyl carbon. wikipedia.org

FactorEffect on Aminoacylase ActivityExample (Pyrococcus furiosus aminoacylase) nih.gov
TemperatureActivity increases with temperature up to an optimum, beyond which denaturation occurs.Optimal activity at 100°C.
pHEnzyme activity is maximal at an optimal pH and decreases at higher or lower values.Optimal activity at pH 6.5.
Metal IonsRequired as cofactors for catalytic activity. Chelating agents inhibit activity.Requires Zn²⁺ for maximal activity. Activity is restored to 86% with ZnCl₂ and 74% with CoCl₂ after EDTA treatment.

Microbial Degradation Pathways

Microorganisms are key players in the biodegradation of N-acylated amino acids in the environment. They utilize these compounds as sources of carbon, nitrogen, and energy.

Microorganism-Specific Metabolic Routes for N-Propionyl-L-Glutamic Acid

While a specific metabolic pathway for N-propionyl-L-glutamic acid has not been detailed for a particular microorganism in available literature, a general route can be proposed based on known microbial capabilities. The degradation is expected to be initiated by extracellular or intracellular aminoacylases, similar to those involved in the degradation of other N-acyl amino acids and related compounds. nih.govbohrium.comnih.gov

Genera such as Pseudomonas, Stenotrophomonas, and various marine bacteria have been shown to possess potent N-acyl-amino acid amidohydrolases. nih.govnih.govnih.gov For instance, Stenotrophomonas sp. CW117 produces an N-acyl-l-amino acid amidohydrolase capable of cleaving amide bonds. nih.gov The degradation pathway in a capable microorganism would thus begin with the hydrolysis of N-propionyl-L-glutamic acid into its constituent parts: L-glutamic acid and propionic acid.

Once transported into the cell, these two products are funneled into central metabolic pathways. Bacteria such as Bacillus subtilis and Corynebacterium glutamicum are well-studied for their robust glutamate metabolism. uni-hohenheim.denih.gov Similarly, the metabolism of propionate is a well-established pathway in many bacteria. wikipedia.org

Intermediates and End Products of Degradation

The biodegradation of N-propionyl-L-glutamic acid proceeds through distinct stages, yielding key intermediates that are subsequently channeled into central metabolism.

Primary Intermediates: The initial enzymatic hydrolysis yields two primary intermediate products:

L-Glutamic Acid: A non-essential amino acid central to nitrogen metabolism. wikipedia.org

Propionic Acid (Propionate): A three-carbon carboxylic acid. wikipedia.org

End Products: These intermediates are further catabolized through core metabolic pathways. Their complete oxidation results in the formation of carbon dioxide (CO₂) and water (H₂O), with the concurrent generation of cellular energy in the form of ATP. The carbon and nitrogen can also be assimilated into new cellular components, contributing to microbial biomass.

Integration into Central Carbon and Nitrogen Metabolism

The true metabolic significance of N-propionyl-L-glutamic acid degradation lies in the integration of its hydrolysis products, propionate and L-glutamate, into the cell's core metabolic network. This integration allows the organism to derive energy and essential building blocks from the original compound.

Fate of Propionate: Propionate is first activated to its coenzyme A thioester, propionyl-CoA . wikipedia.orgontosight.ai The metabolic fate of propionyl-CoA can vary between organisms. In many bacteria and in mammals, it enters the citric acid (TCA) cycle via the following sequence of reactions:

Carboxylation: Propionyl-CoA carboxylase, a biotin-dependent enzyme, catalyzes the carboxylation of propionyl-CoA to form (S)-methylmalonyl-CoA. wikipedia.orgnih.gov

Isomerization: Methylmalonyl-CoA racemase converts (S)-methylmalonyl-CoA to its (R)-isomer. wikipedia.org

Rearrangement: Methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme, rearranges (R)-methylmalonyl-CoA to form succinyl-CoA . ontosight.ai

Succinyl-CoA is a direct intermediate of the TCA cycle, and its formation from propionate means that the propionyl moiety is glucogenic, as TCA cycle intermediates can be drawn off for gluconeogenesis. wikipedia.org Some bacteria utilize an alternative route, the methylcitrate cycle, to process propionyl-CoA, which also ultimately feeds carbon into the central metabolism. wikipedia.org

Fate of L-Glutamate: L-glutamate occupies a pivotal position linking carbon and nitrogen metabolism. uni-hohenheim.denih.gov It can be readily converted to the TCA cycle intermediate α-ketoglutarate (2-oxoglutarate) through two primary reactions:

Transamination: Aminotransferases transfer the amino group from glutamate to an α-keto acid, producing α-ketoglutarate and a new amino acid. nih.govyoutube.com

Oxidative Deamination: Glutamate dehydrogenase catalyzes the removal of the amino group as ammonia (B1221849) (NH₄⁺), directly converting glutamate to α-ketoglutarate. asm.orgyoutube.com

Once formed, α-ketoglutarate can be oxidized in the TCA cycle to generate energy or serve as a precursor for the biosynthesis of other compounds. youtube.com Furthermore, glutamate itself acts as a primary nitrogen donor for the synthesis of other amino acids (like proline and arginine), nucleotides, and other nitrogen-containing biomolecules, making it fundamental to cellular growth. nih.govnih.govnih.gov

Propionyl-CoA Entry Points into Metabolic Cycles

Propionyl-CoA is a key metabolic intermediate derived from the catabolism of several sources, including the amino acids isoleucine, valine, threonine, and methionine, as well as the beta-oxidation of odd-chain fatty acids and cholesterol. ontosight.ainih.govnih.gov Its metabolism is crucial for energy homeostasis. ontosight.ai There are several pathways through which propionyl-CoA is integrated into central metabolic cycles.

The primary catabolic route for propionyl-CoA in mammals is its conversion to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. ontosight.aiwikipedia.orgresearchgate.net This conversion is a two-step process:

Carboxylation: The biotin-dependent enzyme propionyl-CoA carboxylase catalyzes the ATP-dependent carboxylation of propionyl-CoA to form (S)-methylmalonyl-CoA. nih.govwikipedia.org

Isomerization: Methylmalonyl-CoA racemase then converts (S)-methylmalonyl-CoA to its stereoisomer, (R)-methylmalonyl-CoA. Subsequently, the enzyme methylmalonyl-CoA mutase catalyzes the rearrangement of (R)-methylmalonyl-CoA to succinyl-CoA, which directly enters the TCA cycle. ontosight.aiwikipedia.org

Beyond this canonical pathway, alternative metabolic fates for propionyl-CoA exist in various organisms:

Methylcitrate Cycle: In some bacteria and fungi, propionyl-CoA can be metabolized through the methylcitrate cycle to detoxify the cell from harmful accumulations of propionate. wikipedia.org This cycle begins with the condensation of propionyl-CoA and oxaloacetate to form methylcitrate, catalyzed by methylcitrate synthase. wikipedia.org

Anabolic Condensation: A non-oxidative, anabolic pathway has been identified where two molecules of propionyl-CoA condense to form a six-carbon compound, trans-2-methyl-2-pentenoyl-CoA. nih.gov

Minor Pathways: In conditions where the primary pathway is impaired, such as in the genetic disorder propionic acidemia, propionyl-CoA can be shunted into minor pathways, forming metabolites like propionylcarnitine (B99956) and 3-hydroxypropionic acid. managementguidelines.net Propionic acid can also disrupt the TCA cycle by reacting with oxaloacetate to form methylcitrate. managementguidelines.net

The table below summarizes the major entry points of propionyl-CoA into metabolic cycles.

Table 1: Metabolic Entry Points for Propionyl-CoA

Entry Point / Pathway Key Enzyme(s) Resulting Intermediate Metabolic Cycle Organism/Context
Canonical Pathway Propionyl-CoA Carboxylase, Methylmalonyl-CoA Mutase Succinyl-CoA Tricarboxylic Acid (TCA) Cycle Mammals, various organisms ontosight.aiontosight.aiwikipedia.org
Methylcitrate Cycle Methylcitrate Synthase Methylcitrate Methylcitrate Cycle Bacteria, Fungi wikipedia.org
Anabolic Condensation Not fully elucidated trans-2-methyl-2-pentenoyl-CoA Fatty Acid/Polyketide Synthesis Mammals, Fungi nih.gov

| Minor Catabolic Routes | Carnitine Propionyltransferase | Propionylcarnitine | Detoxification/Excretion | Mammals (especially in metabolic disorders) managementguidelines.netwikipedia.org |

L-Glutamic Acid Regeneration and Utilization

L-glutamic acid (glutamate) is a central hub in nitrogen metabolism and plays a pivotal role in numerous biosynthetic and energy-producing pathways. nih.govnih.gov Once regenerated from the hydrolysis of N-propionyl-L-glutamate, it is readily utilized by the cell.

A key metabolic function of glutamate is its direct link to the TCA cycle through the intermediate α-ketoglutarate. wikipedia.org This interconversion is primarily managed by two types of reactions:

Transamination: Transaminases (or aminotransferases) catalyze the transfer of glutamate's amino group to an α-keto acid, producing a new amino acid and α-ketoglutarate. This reversible reaction is fundamental to the synthesis and degradation of many amino acids. wikipedia.org For example: Glutamate + Pyruvate ⇌ α-ketoglutarate + Alanine.

Deamination: The enzyme glutamate dehydrogenase catalyzes the oxidative deamination of glutamate to α-ketoglutarate and a free ammonium (B1175870) ion. wikipedia.org This reaction is crucial for disposing of excess nitrogen, with the resulting ammonia typically entering the urea (B33335) cycle in mammals. wikipedia.org

Glutamate is also a vital precursor for the biosynthesis of numerous important molecules:

Amino Acids: It serves as the backbone for the synthesis of glutamine, proline, and arginine. mdpi.comscielo.br

Glutathione: Glutamate is one of the three amino acid components of the antioxidant tripeptide glutathione. mdpi.com

Neurotransmitters: In the central nervous system, glutamate itself is the primary excitatory neurotransmitter. wikipedia.org It is also the precursor for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). wikipedia.org

Nucleotides: The nitrogen from glutamine, which is synthesized from glutamate, is essential for the synthesis of purines and pyrimidines. mdpi.comscielo.brnih.gov

A significant pathway for glutamate utilization, particularly in the brain, is the glutamate-glutamine cycle . In this cycle, glutamate released into the synapse is taken up by adjacent astrocyte cells. Within the astrocytes, the enzyme glutamine synthetase converts glutamate to glutamine. This glutamine is then transported back to the neurons, where the enzyme glutaminase (B10826351) converts it back into glutamate, thus replenishing the neurotransmitter pool. prepladder.com

The table below details the primary pathways for the utilization of L-glutamic acid.

Table 2: Major Utilization Pathways for L-Glutamic Acid

Metabolic Pathway Key Enzyme(s) Key Product(s) Metabolic Significance
Transamination Aminotransferases (e.g., Alanine transaminase) α-ketoglutarate, various amino acids Amino acid synthesis and degradation, linking amino acid and carbohydrate metabolism wikipedia.org
Oxidative Deamination Glutamate Dehydrogenase α-ketoglutarate, Ammonia (NH₃) Nitrogen disposal (urea cycle), energy production wikipedia.org
Glutamine Synthesis Glutamine Synthetase L-Glutamine Nitrogen transport, precursor for nucleotide synthesis, neurotransmitter cycling scielo.brprepladder.com
Proline/Arginine Synthesis Various enzymes L-Proline, L-Arginine Protein synthesis, specialized metabolic functions mdpi.com
GABA Synthesis Glutamate Decarboxylase Gamma-aminobutyric acid (GABA) Synthesis of the primary inhibitory neurotransmitter in the CNS wikipedia.org

| Glutathione Synthesis | Glutamate-cysteine ligase, Glutathione synthetase | Glutathione | Major intracellular antioxidant mdpi.com |


Enzymatic and Chemo Enzymatic Synthesis of L Glutamic Acid, N 1 Oxopropyl Analogues

Directed Enzymatic Synthesis Approaches

Direct enzymatic synthesis leverages the catalytic power of enzymes to perform specific chemical transformations. For the production of N-propionyl-L-glutamic acid, this involves identifying or engineering an enzyme capable of catalyzing the transfer of a propionyl group to the amino group of L-glutamic acid.

The primary enzyme candidates for synthesizing N-propionyl-L-glutamic acid are N-acyltransferases. The challenge lies in finding an enzyme with high specificity for the propionyl group donor, typically propionyl-coenzyme A (propionyl-CoA).

Table 1: Kinetic Comparison of hNaa10p with Acetyl-CoA and Propionyl-CoA Data derived from studies on N-terminal peptide substrates. nih.gov

Similarly, acyltransferase (AT) domains from modular polyketide synthases (PKSs) are known for their strict substrate specificity but can also exhibit promiscuous activity. nih.gov While they typically utilize malonyl-CoA or methylmalonyl-CoA, some show low-level acceptance of other acyl-CoAs, including propionyl-CoA. nih.gov The observed rates of hydrolysis for a native substrate can be over 200-fold higher than for propionyl-CoA, indicating that substrate discrimination occurs during the formation of the acyl-enzyme intermediate. nih.gov

This inherent, albeit low, propionyl specificity makes these enzymes prime candidates for protein engineering. The goal of engineering is to remodel the enzyme's active site to favor the binding and turnover of propionyl-CoA. Studies on engineering AT domains have identified critical residues that influence substrate selection. researchgate.net By creating mutations at these key positions, it is possible to decrease the binding efficiency for the native substrate while potentially increasing the affinity for the desired propionyl group. researchgate.net This approach allows for the rational design of novel N-acyltransferases tailored for the synthesis of N-propionyl-L-glutamic acid.

Once a suitable enzyme is identified or engineered, optimizing the reaction conditions is crucial for maximizing product yield and reaction rate. Methodologies such as Response Surface Methodology (RSM) can be employed to statistically analyze the effects of multiple variables and identify the optimal settings. researchgate.net

Key parameters for optimization include:

Substrate Concentrations: The concentrations of both L-glutamic acid and the propionyl donor (e.g., propionyl-CoA) must be optimized to ensure enzyme saturation without causing substrate inhibition.

Enzyme Concentration: The amount of biocatalyst directly influences the reaction rate.

pH and Temperature: Every enzyme has an optimal pH and temperature range for activity and stability. These must be determined empirically for the specific N-acyltransferase used.

Solvent System: The solubility of L-glutamic acid and the acyl donor can be limiting. The use of aqueous-organic co-solvent systems or alternative media like glycerol-water mixtures can enhance substrate solubility and shift the reaction equilibrium toward synthesis. researchgate.net

By-product Removal: In reactions where an inhibitory by-product is formed (e.g., Coenzyme A), in-situ removal systems can be integrated to drive the reaction forward.

General optimization studies are expected to significantly improve the activity and yields of biocatalytic reactions. frontiersin.org

Table 2: Hypothetical Optimization of N-Propionyl-L-Glutamic Acid Synthesis This table illustrates a potential experimental design for optimizing reaction conditions.

Chemo-Enzymatic Strategies for Derivatization

Chemo-enzymatic synthesis combines the strengths of traditional chemical synthesis and biocatalysis. nih.gov This approach uses chemical reactions to create precursors or introduce functionalities that are not readily accessible enzymatically, while enzymes are employed for highly selective steps, such as stereoselective transformations or regioselective modifications. nih.goviupac.org

A common chemo-enzymatic strategy involves a multi-step process where chemical and enzymatic reactions are performed sequentially. For the synthesis of N-propionyl-L-glutamic acid analogues, this could involve:

Chemical Protection: L-glutamic acid's multiple reactive groups (one amino, two carboxyl) can be selectively protected using chemical methods. For example, the γ-carboxyl group could be esterified chemically to prevent it from reacting in subsequent steps. koreascience.kr

Enzymatic Acylation: The N-terminal amino group of the protected glutamic acid derivative could then be selectively propionylated using an N-acyltransferase. The enzyme's high specificity would ensure that acylation occurs only at the desired amino group.

Chemical Deprotection: The protecting group on the γ-carboxyl group is then removed chemically to yield the final product. elsevierpure.com

This sequential approach is exemplified in the synthesis of complex peptide macrocycles, where a novel, orthogonally protected glutamic acid analogue is first synthesized through multiple chemical steps (e.g., esterification, alkylation) and then incorporated into a peptide chain using solid-phase peptide synthesis (SPPS), followed by an on-resin cyclization. nih.gov This demonstrates how chemical synthesis can provide unique building blocks for subsequent enzymatic or semi-enzymatic processes.

A significant challenge in the chemical modification of L-glutamic acid is achieving regioselectivity between the α- and γ-carboxylic acid groups. Chemical methods often struggle to differentiate between the two, leading to product mixtures and low yields, necessitating complex protection and deprotection schemes. frontiersin.org

Enzymes, particularly hydrolases like proteases and lipases, offer an elegant solution due to their inherent regioselectivity. Several biocatalytic strategies can be employed: frontiersin.org

α-Selective Enzymatic Esterification: A protease, such as Alcalase, can be used to catalyze the esterification of the α-carboxyl group of N-protected L-glutamic acid with an alcohol. This approach yielded α-benzyl L-glutamate from N-Boc L-glutamic acid with high (81%) yield. frontiersin.org A similar strategy could be adapted for other acylations.

γ-Selective Enzymatic Hydrolysis: This "reverse" strategy starts with a chemically synthesized α,γ-dibenzyl L-glutamate. A lipase (B570770) or esterase can then be used to selectively hydrolyze the ester at the γ-position, leaving the α-ester intact. frontiersin.org

Selective Amide or Lactam Hydrolysis: Other enzymatic routes involve the selective hydrolysis of an α-benzyl L-glutamine or an α-benzyl L-pyroglutamate, demonstrating the versatility of enzymes in recognizing and transforming specific functional groups within the glutamic acid scaffold. frontiersin.org

These enzymatic methods provide a direct and efficient path to regioselectively modified glutamic acid derivatives, overcoming a major hurdle in purely chemical approaches.

Table 3: Enzymatic Strategies for Regioselective Modification of L-Glutamic Acid Based on findings from biocatalytic route scouting for α-benzyl L-glutamate. frontiersin.org

Compound Index

Table 4: List of Chemical Compounds

Structural Functional Relationships of L Glutamic Acid, N 1 Oxopropyl

Molecular Conformation and Dynamics

L-Glutamic acid, N-(1-oxopropyl)-, also known as N-propionyl-L-glutamic acid, is an acylated derivative of the amino acid L-glutamic acid. Its molecular structure consists of a central L-glutamic acid moiety with a propionyl group attached to the alpha-amino group. The fundamental conformation is dictated by the chiral center at the alpha-carbon of the glutamate (B1630785) backbone, which typically adopts an L-configuration in biological systems wikipedia.org.

Computational studies and molecular dynamics simulations are employed to understand the conformational landscape and dynamic behavior of such molecules in solution. chemrxiv.orgchemrxiv.orgresearchgate.net. These studies on related molecules like L-glutamic acid reveal that the side chain can adopt multiple conformations, influencing its interaction with its environment chemrxiv.orgchemrxiv.orgresearchgate.net. The addition of the N-propionyl group introduces further degrees of freedom. The dynamics of the molecule would involve rotations around the C-C bonds of the propionyl group and the glutamate side chain, as well as the peptide-like bond formed between the propionyl carbonyl and the glutamate nitrogen. Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), can provide experimental insights into the average conformation and flexibility of such molecules in solution by analyzing chemical shifts and coupling constants bmrb.ioresearchgate.net.

Interactions with Biomolecules: Enzymes and Substrates

The interaction of L-Glutamic acid, N-(1-oxopropyl)- with enzymes is primarily understood through its relationship with N-acetylglutamate synthase (NAGS). NAGS is the enzyme responsible for catalyzing the formation of N-acetyl-L-glutamic acid (NAG) from L-glutamate and acetyl-CoA wikipedia.orgmdpi.com. NAG is a crucial allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase I (CPSI), the first enzyme in the urea (B33335) cycle nih.govportlandpress.com.

Research has shown that NAGS exhibits a degree of substrate promiscuity. While acetyl-CoA is its preferred acyl donor, it can also utilize other acyl-CoAs. Specifically, propionyl-CoA can serve as a substrate for E. coli NAGS, leading to the synthesis of L-Glutamic acid, N-(1-oxopropyl)-. However, the efficiency of this reaction is significantly lower than with acetyl-CoA. Studies on the catalytic properties of NAGS have demonstrated that the acylation rate with propionyl-CoA is only a fraction of that observed with acetyl-CoA, indicating a strong preference for the acetyl group mdpi.com.

This interaction highlights the specific recognition within the enzyme's active site. The binding pocket for the acyl-CoA substrate can accommodate the slightly larger propionyl group, but the geometry and steric fit are suboptimal compared to the acetyl group, resulting in reduced catalytic activity mdpi.com.

Below is a data table summarizing the relative activity of N-acetylglutamate synthase with different acyl-CoA donors.

Acyl-CoA DonorRelative Acylation Rate (%)Enzyme Source
Acetyl-CoA100E. coli NAGS
Propionyl-CoA4.5E. coli NAGS

Structure-Activity Relationships in N-Acylated L-Glutamic Acids

The biological activity of N-acylated L-glutamic acids is highly dependent on the nature of the N-acyl group. The length, branching, and polarity of the acyl chain can significantly influence how these molecules interact with enzymes and other biomolecules. This relationship is evident in the substrate specificity of enzymes like N-acetylglutamate synthase (NAGS) mdpi.com.

The primary determinant of activity is the fit of the acyl group into the enzyme's binding pocket. As demonstrated with NAGS, a small change from an acetyl group (two carbons) to a propionyl group (three carbons) causes a dramatic reduction in catalytic efficiency mdpi.com. This suggests that the active site is sterically constrained and optimized for the smaller acetyl group.

Extending this principle, longer or bulkier acyl chains would be expected to further decrease or abolish activity with NAGS. For instance, studies on other enzymes that process acylated amino acids, such as acetyl-CoA synthetase, show that the binding pocket is often truncated by specific amino acid residues (e.g., tryptophan) to accommodate only small acyl substrates nih.gov. A similar mechanism is likely at play in NAGS.

Conversely, in other biological contexts, increasing the length of the acyl chain can enhance activity by increasing hydrophobicity, which can facilitate membrane interactions or binding to hydrophobic pockets on proteins. For example, N-acylated amino acids with long fatty acid chains, such as N-palmitoyl-L-glutamic acid, function as surfactants and are evaluated for their interaction with cell membranes rather than specific enzymatic active sites nih.gov. The structure-activity relationship is therefore context-dependent, relying on the specific biological target.

The following table summarizes the general structure-activity relationships for N-acylated L-glutamic acids based on their interaction with enzymes like NAGS.

Acyl Group ModificationStructural ChangeEffect on Interaction with NAGSGeneral Principle
Increased Chain Length (e.g., Acetyl to Propionyl)Addition of a methylene (B1212753) (-CH2-) group.Significantly decreased substrate efficiency mdpi.com.The enzyme's active site is sterically hindered, preferring smaller acyl groups.
Further Increased Chain Length (e.g., Butyryl, Valeryl)Longer, more flexible alkyl chain.Expected to be a very poor or non-substrate.Increased steric clash within the constrained binding pocket.
Introduction of Bulk/Branchinge.g., Isobutyryl group.Expected to be a non-substrate.Branching of the acyl chain would prevent proper orientation and fit within the active site.

Advanced Research Avenues and Methodological Considerations

Omics Technologies in the Study of N-Acylated L-Glutamic Acids

"Omics" technologies offer a holistic view of the biological systems involving N-acylated L-glutamic acids by simultaneously measuring entire sets of molecules like proteins and metabolites.

Proteomics, the large-scale study of proteins, is a powerful tool for investigating protein propionylation, a post-translational modification where a propionyl group is added to a protein. creative-proteomics.com This process is analogous to the N-acylation of L-glutamic acid. High-resolution mass spectrometry is the cornerstone of proteomics, enabling the identification and quantification of propionylated proteins and peptides. creative-proteomics.com By analyzing mass shifts and fragmentation patterns, researchers can pinpoint the exact amino acid residues, typically lysine, that have been modified. creative-proteomics.com

This approach is instrumental in discovering the enzymes responsible for these modifications. For instance, proteomic profiling can identify protein propionyltransferases that catalyze the transfer of a propionyl group from a donor molecule like propionyl-CoA to a target protein. creative-proteomics.com Propionylomic profiling of Drosophila heads, for example, successfully quantified hundreds of propionylated proteins, revealing that they are significantly enriched in mitochondria and are involved in nucleosome-related pathways. nih.gov Such studies help to characterize the substrate specificity of these enzymes and their role in cellular processes like energy metabolism. creative-proteomics.com

Table 1: Key Enzymes and Proteins in Propionyl-CoA Metabolism

Enzyme/Protein Function Biological Context
Propionyl-CoA Carboxylase Converts propionyl-CoA to methylmalonyl-CoA. Central to the metabolism of certain amino acids and fatty acids. nih.gov
Methylmalonyl-CoA Epimerase Interconverts stereoisomers of methylmalonyl-CoA. A key step in the pathway leading to succinyl-CoA. nih.gov
Methylmalonyl-CoA Mutase Converts L-methylmalonyl-CoA to succinyl-CoA. Connects propionate (B1217596) metabolism to the TCA cycle. nih.gov

This table provides an interactive summary of enzymes central to propionate metabolism, which is directly related to the formation of N-propionylated compounds.

Metabolomics involves the comprehensive analysis of all metabolites within a biological sample, offering a snapshot of its metabolic state. This is particularly useful for understanding how compounds like L-Glutamic acid, N-(1-oxopropyl)- are synthesized and degraded. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to separate and identify a wide array of metabolites. acs.org

By comparing the metabolomic profiles of cells under different conditions, researchers can elucidate metabolic pathways. For example, a metabolomics study on Monascus purpureus revealed that adding glutamic acid to the culture medium significantly altered the levels of 817 metabolites, leading to increased production of monacolin K. nih.gov Pathway analysis of these differential metabolites highlighted the importance of the citric acid cycle and alanine, aspartate, and glutamate (B1630785) metabolism. nih.gov Similarly, metabolomic profiling of prostate cancer cells showed that androgen exposure elevates the metabolism of several amino acids, including glutamic acid. washington.edu

Metabolic flux analysis, often aided by isotope labeling (e.g., with ¹³C), can track the flow of atoms through metabolic pathways in real-time. microbialcell.com This provides quantitative insights into the rates of metabolic reactions and helps to understand how metabolic networks are regulated and rewired in response to stimuli. microbialcell.com

Table 2: Metabolite Changes in Response to Glutamic Acid Supplementation in M. purpureus

Metabolic Pathway Key Differential Metabolites Observed Change
Citric Acid Cycle Citric acid, Fumaric acid, Malic acid Overrepresented
Amino Acid Metabolism Alanine, Aspartate Overrepresented

This interactive table summarizes findings from a metabolomics study nih.gov, showing how glutamic acid supplementation impacts key metabolic pathways.

Computational Modeling and Simulation

Computational methods are indispensable for studying the dynamic behavior of molecules and complex biological networks at a level of detail that is often inaccessible through experiments alone.

Molecular dynamics (MD) simulations provide a computational microscope to observe the motion of atoms and molecules over time. This technique is used to study how a compound like N-propionyl-L-glutamic acid might interact with a protein target, such as an enzyme or a receptor. By simulating the physical forces between atoms, MD can predict the binding affinity, conformational changes, and the stability of the compound-protein complex. researchgate.net

For example, MD simulations have been used extensively to study L-glutamic acid itself. Researchers have assessed how its protonation state affects its transport through peptide nanotubes, revealing that the charge of the molecule has a strong effect on the energetics of permeation. nih.govnorthwestern.edu These simulations calculate properties like the potential of mean force (PMF), which describes the free energy profile of the molecule as it moves through a channel. northwestern.edu Such insights are crucial for understanding transport mechanisms and designing molecules with specific interaction properties.

Metabolic flux analysis (MFA) is a computational framework used to quantify the flow of metabolites through a metabolic network. nih.gov It is a powerful tool for metabolic engineering, where the goal is to optimize the production of a desired compound by modifying an organism's metabolism.

In the context of producing L-glutamic acid derivatives, MFA can be used to build a simulation model of a microorganism like Escherichia coli. nih.gov By analyzing the model, researchers can predict which genes should be amplified or deleted to redirect metabolic flux towards the target product. For instance, a dynamic metabolic simulation model for L-glutamic acid production in E. coli predicted that amplifying the phosphoglycerate kinase gene would increase the yield, a hypothesis that was subsequently validated experimentally. nih.gov This approach allows for the rational design of microbial cell factories, moving beyond laborious trial-and-error methods. nih.gov

Table 3: Predicted Effects of Gene Amplification on L-Glutamic Acid Production in E. coli

Gene Amplified Encoded Enzyme Predicted Effect on Production
pgk Phosphoglycerate kinase Increase
pykF Pyruvate kinase Increase (up to 5-fold amplification)

This interactive table is based on data from a metabolic simulation study nih.gov, illustrating how metabolic flux analysis can guide genetic engineering for enhanced production.

Unexplored Biological Systems and Environmental Contexts

While much research focuses on well-characterized model organisms, a vast and largely unexplored biological world may harbor novel pathways for the synthesis and utilization of N-acylated L-glutamic acids. The discovery of protein propionylation as a significant post-translational modification in diverse organisms like bacteria and insects suggests that N-acylation is a widespread but still poorly understood phenomenon. creative-proteomics.comnih.gov

Future research should venture into less-studied biological systems, such as:

The Human Microbiome: The diverse microbial communities in the human gut metabolize dietary components and produce a vast array of novel metabolites. It is plausible that specific gut microbes synthesize N-propionyl-L-glutamic acid or related compounds that could interact with the host, influencing health and disease.

Extreme Environments: Microorganisms thriving in extreme conditions (e.g., high temperature, salinity, or pressure) often possess unique metabolic capabilities and enzymes. Exploring these extremophiles could lead to the discovery of novel enzymes for synthesizing or modifying N-acylated amino acids.

Plant and Marine Ecosystems: Plants and marine organisms, such as algae and sponges, are known to produce a rich diversity of secondary metabolites with unique chemical structures and biological activities. Investigating these systems could uncover new roles for N-acylated amino acids in chemical defense, signaling, or symbiosis.

Exploring these uncharted territories with the advanced omics and computational tools described above will undoubtedly expand our understanding of the chemical diversity and biological importance of L-Glutamic acid, N-(1-oxopropyl)-.

Table of Mentioned Compounds

Compound Name
L-Glutamic acid, N-(1-oxopropyl)-
L-Glutamic acid
N-Propionyl-L-glutamic acid
Propionyl-CoA
Succinyl-CoA
Methylmalonyl-CoA
Monacolin K
Alanine
Aspartate
Biotin
Citric acid
Fumaric acid

Role in Unconventional Microbial Ecosystems

The exploration of L-Glutamic acid, N-(1-oxopropyl)-, also known as N-propionyl-L-glutamic acid, within unconventional microbial ecosystems, such as those characterized by extreme temperatures, salinity, or pH, is an emerging area of scientific inquiry. While direct studies on this specific compound in these environments are limited, research into the broader class of N-acyl amino acids (NAAs) and the metabolic capabilities of extremophiles provides a foundational framework for understanding its potential roles.

Microorganisms inhabiting extreme environments, often termed extremophiles, have evolved unique biochemical pathways to survive and thrive. These adaptations frequently involve the production and utilization of a diverse array of organic molecules that can act as compatible solutes, signaling molecules, or alternative energy sources.

Potential as Signaling Molecules:

N-acyl amino acids are structurally similar to N-acyl-homoserine lactones (AHLs), which are well-established quorum-sensing molecules in many bacterial species. This structural analogy has led to the hypothesis that NAAs, including N-propionyl-L-glutamic acid, may also function in cell-to-cell communication within microbial communities. In the context of unconventional ecosystems, such signaling could be crucial for coordinating group behaviors like biofilm formation, sporulation, or the production of secondary metabolites that enhance survival under harsh conditions. Research has shown that N-acyl amides are produced by various bacteria and can modulate immune responses, suggesting a role in host-microbe interactions which could be extrapolated to inter-microbial communication in complex ecosystems. nih.gov

Metabolic Significance in Extremophiles:

Extremophilic archaea and bacteria have demonstrated remarkable metabolic versatility. The metabolism of amino acids and their derivatives is central to their survival. For instance, many archaea can utilize amino acids as their primary carbon and energy sources through various proteolytic systems. nih.gov The propionyl group of N-propionyl-L-glutamic acid can be channeled into the propionyl-CoA metabolism, a key pathway in many organisms, including some extremophiles. jci.org Propionyl-CoA is an intermediate in the catabolism of certain amino acids (like valine, isoleucine, and methionine) and odd-chain fatty acids. In some haloarchaea, propionyl-CoA metabolism is indispensable for assimilation and impacts global metabolism. nih.gov The accumulation of propionyl-CoA can be toxic, and thus, its metabolism is tightly regulated. jci.org

The glutamate moiety can also be readily integrated into central metabolism. Glutamate is a key node linking carbon and nitrogen metabolism in many bacteria. nih.gov In extremophiles, the ability to utilize glutamate and its derivatives would be a significant advantage. For example, some thermophilic archaea possess enzymes for L-amino acid production at high temperatures. nih.gov

The table below summarizes the potential roles of N-acyl amino acids in unconventional microbial ecosystems based on studies of related compounds and microbial metabolisms.

Ecosystem TypePotential Role of N-Acyl Amino Acids (NAAs)Supporting Evidence/Hypothesis
Thermophilic Environments Compatible solutes, signaling molecules, carbon/energy sourceThermophiles possess robust enzymes for amino acid metabolism. nih.gov NAAs could contribute to membrane stability at high temperatures.
Halophilic Environments Osmoprotectants, signaling moleculesHalophiles accumulate compatible solutes to counteract high salt concentrations. The charged nature of N-propionyl-L-glutamic acid could be beneficial.
Acidophilic/Alkaliphilic Environments pH homeostasis, alternative nutrientsExtremophiles in these environments have specialized mechanisms to maintain internal pH. The metabolism of amino acids can contribute to this.
Deep-Sea Vents/Subsurface Chemoautotrophic/heterotrophic nutrient sourceIn the absence of light, microbial communities rely on chemical energy sources. Amino acid derivatives could serve as valuable nutrients.

Further research, including metagenomic and metabolomic analyses of various unconventional ecosystems, is necessary to elucidate the specific presence and function of L-Glutamic acid, N-(1-oxopropyl)-.

Environmental Fate and Biotransformation Studies

The environmental fate and biotransformation of L-Glutamic acid, N-(1-oxopropyl)- are critical for understanding its persistence, mobility, and ecological impact. As a member of the N-acyl amino acid family, its degradation is expected to be primarily mediated by microbial activity.

Biodegradation Pathways:

The primary route for the biotransformation of N-propionyl-L-glutamic acid is likely the enzymatic hydrolysis of the amide bond, yielding L-glutamic acid and propionic acid. This reaction can be catalyzed by a class of enzymes known as N-acyl-amino-acid hydrolases or amidases.

L-Glutamic Acid: Once liberated, L-glutamic acid is a readily metabolizable compound for a vast range of soil and aquatic microorganisms. It serves as a source of carbon and nitrogen, entering central metabolic pathways such as the citric acid cycle. nih.gov Numerous studies have documented the rapid degradation of glutamic acid in various environmental matrices.

Propionic Acid: Propionic acid is also a common microbial metabolite and can be utilized as a carbon and energy source by many bacteria and fungi. It is typically converted to propionyl-CoA, which then enters specific metabolic pathways like the methylcitrate cycle or is converted to succinyl-CoA to enter the citric acid cycle. jci.org

The general pathway for the biodegradation of N-propionyl-L-glutamic acid is illustrated below:

L-Glutamic acid, N-(1-oxopropyl)- + H₂O --(N-acyl-amino-acid hydrolase)--> L-Glutamic acid + Propionic acid

Factors Influencing Degradation:

The rate of biodegradation of N-propionyl-L-glutamic acid in the environment is expected to be influenced by several factors, including:

Microbial Community Composition: The presence and abundance of microorganisms possessing the necessary N-acyl-amino-acid hydrolases will be a key determinant.

Environmental Conditions: Factors such as temperature, pH, oxygen availability, and the presence of other nutrients will affect microbial activity and thus the rate of degradation.

Bioavailability: The extent to which the compound is accessible to microorganisms, which can be influenced by its sorption to soil particles or organic matter, will also play a role.

Research Findings on Related Compounds:

While specific studies on the environmental fate of N-propionyl-L-glutamic acid are scarce, research on other N-acyl amino acids and related compounds provides valuable insights. For instance, studies on the biodegradation of various surfactants, which can include N-acyl glutamate structures, have shown that these compounds are generally biodegradable under aerobic conditions. clariant.com The biodegradability is often dependent on the length and structure of the acyl chain.

The following table summarizes expected degradation characteristics based on the properties of its constituent parts and related compounds.

Environmental CompartmentExpected Degradation RateKey ProcessesInfluencing Factors
Soil Moderate to HighMicrobial degradation (hydrolysis)Soil type, organic matter content, microbial biomass, temperature, moisture
Water (Aerobic) Moderate to HighMicrobial degradationTemperature, pH, nutrient levels, presence of adapted microbial populations
Water (Anaerobic) Low to ModerateSlower microbial degradationRedox potential, presence of specific anaerobic microbial consortia
Sediment Low to ModerateSorption to particles, anaerobic degradationParticle size distribution, organic carbon content, redox conditions

Further research is needed to determine the specific half-life of L-Glutamic acid, N-(1-oxopropyl)- in different environmental compartments and to identify the specific microbial species and enzymes responsible for its degradation. Such studies would involve laboratory incubation experiments with soil and water samples, as well as field studies to monitor its persistence under real-world conditions.

Q & A

(Basic) What are the established methods for synthesizing N-(1-oxopropyl)-L-glutamic acid in laboratory settings?

The synthesis of N-(1-oxopropyl)-L-glutamic acid typically involves enzymatic or chemical acylation of L-glutamic acid. Enzymatic methods use glutamate dehydrogenase (GlDH) to catalyze the oxidative deamination of L-glutamic acid in the presence of NAD+ to form intermediates, which can be modified to introduce the N-(1-oxopropyl) group . Alternatively, chemical synthesis may employ activated esters (e.g., tert-butyl esters) or carbodiimide-mediated coupling to achieve site-specific acylation. For controlled polymerization of structurally similar derivatives, ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs) has been validated, enabling precise control over molecular weight and functional group incorporation .

(Basic) How is the structural integrity of N-(1-oxopropyl)-L-glutamic acid confirmed post-synthesis?

Structural validation requires a combination of spectroscopic and chromatographic techniques :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm the presence of the 1-oxopropyl group (e.g., characteristic carbonyl peaks at ~170–210 ppm) and stereochemical integrity of the glutamic acid backbone .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C8_8H13_{13}NO5_5 for N-(1-oxopropyl)-L-glutamic acid) and isotopic patterns .
  • Circular Dichroism (CD) : Assesses retention of L-configuration in chiral derivatives .

(Advanced) What experimental strategies resolve discrepancies in enzymatic assay results for modified glutamic acid derivatives?

Contradictions in enzymatic assays (e.g., variable NADH quantification) may arise from interfering substances or non-specific binding . Mitigation strategies include:

  • Sample Pretreatment : Use solid-phase extraction (SPE) to remove contaminants (e.g., NH4+_4^+ ions) that alter GlDH activity .
  • Parallel Assays : Compare UV-based enzymatic results (340 nm NADH detection) with HPLC-MS quantification to validate stoichiometric accuracy .
  • Enzyme Kinetics : Calculate KmK_m and VmaxV_{max} for modified substrates to identify competitive inhibition by acylated side chains .

(Advanced) How can researchers optimize chromatographic separation for N-(1-oxopropyl)-L-glutamic acid in complex biological matrices?

Challenges include co-elution with endogenous compounds (e.g., glutamine or glutathione derivatives). Optimization involves:

  • Mobile Phase Tuning : Use ion-pairing agents (e.g., 0.1% heptafluorobutyric acid) in reverse-phase HPLC to improve peak symmetry .
  • Derivatization : Pre-column labeling with dansyl chloride or o-phthalaldehyde enhances UV/fluorescence detection sensitivity .
  • Two-Dimensional LC-MS/MS : Couple hydrophilic interaction chromatography (HILIC) with reverse-phase separation to resolve isomers .

(Basic) What spectroscopic techniques are most effective for characterizing N-substituted glutamic acid derivatives?

  • Infrared Spectroscopy (IR) : Identifies acyl carbonyl stretches (~1650–1750 cm1^{-1}) and amine deformation modes .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for confirming regioselective acylation .
  • UV-Vis Spectroscopy : Monitors enzymatic reaction progress via NADH absorbance at 340 nm .

(Advanced) What are critical considerations for stability studies of N-acyl glutamic acid derivatives under physiological conditions?

  • pH-Dependent Hydrolysis : Assess degradation kinetics in buffers simulating physiological pH (4.5–7.4). The 1-oxopropyl group may undergo hydrolysis to form free glutamic acid, requiring HPLC monitoring over 24–72 hours .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures and excipient compatibility .
  • Light Sensitivity : Evaluate photodegradation via accelerated UV exposure (e.g., ICH Q1B guidelines) .

(Basic) What enzymatic systems are compatible with N-(1-oxopropyl)-L-glutamic acid as a substrate or inhibitor?

Glutamate dehydrogenase (GlDH) and glutamine synthetase are primary targets. However, the 1-oxopropyl group may sterically hinder enzyme-substrate binding. Experimental validation includes:

  • Activity Assays : Measure NADH production (GlDH) or ATP consumption (glutamine synthetase) with/without the derivative .
  • Docking Simulations : Use molecular modeling (e.g., AutoDock Vina) to predict binding affinity changes due to acylation .

(Advanced) How can researchers address low yields in solid-phase synthesis of N-acyl glutamic acid conjugates?

Low yields often stem from incomplete coupling or side reactions . Solutions include:

  • Coupling Reagent Optimization : Replace DCC with HATU or PyBOP to enhance acylation efficiency .
  • Real-Time Monitoring : Use Kaiser tests or LC-MS to track resin-bound intermediate formation .
  • Microwave-Assisted Synthesis : Reduce reaction times and improve regioselectivity .

(Basic) What databases provide reliable physicochemical data for N-(1-oxopropyl)-L-glutamic acid?

  • PubChem : Offers molecular weight, SMILES, and InChIKey (e.g., CID 135625352 for related derivatives) .
  • NIST Chemistry WebBook : Validates spectroscopic data (IR, MS) and thermodynamic properties .
  • ChEMBL : Curates bioactivity data for structure-activity relationship (SAR) studies .

(Advanced) What computational tools predict the pharmacokinetic behavior of N-(1-oxopropyl)-L-glutamic acid?

  • SwissADME : Estimates logP (-1.5 to 0.5), solubility, and bioavailability based on acyl substituents .
  • MOLPROPERTY : Predicts membrane permeability and P-glycoprotein substrate potential .
  • Molecular Dynamics (MD) Simulations : Model blood-brain barrier penetration using CHARMM force fields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.